molecular formula C13H14F4O4 B1384803 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid CAS No. 1017789-70-6

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

Cat. No. B1384803
M. Wt: 310.24 g/mol
InChI Key: XDMXXHWZNZNGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid” is a chemical compound with the CAS Number: 1017789-70-6 . It has a molecular weight of 310.25 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 2,3,5,6-tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid . The InChI code is 1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20) .


Physical And Chemical Properties Analysis

“2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid” is a white to yellow solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • The compound 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was synthesized and underwent various chemical reactions including aniline, o-phenylenediamine, and o-aminophenol reactions. This research demonstrates the compound's reactivity and potential in synthetic chemistry applications (Pimenova et al., 2003).
  • Molecular and Crystal Structure Studies :

    • Investigation of molecular and crystal structures of related compounds, such as 2-(4-Hydroxyphenylazo)benzoic acid, highlights the relevance of tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid in studying complex molecular assemblies and their properties (Qian & Huang, 2005).
  • Preparation Methods :

    • Research on the synthesis of similar compounds, like 2,3,4,5-Tetrafluorobenzoic acid, has enhanced understanding of the preparation methods, which could be applicable for the synthesis and optimization of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid (Zhang Chun-yan, 2006).
  • Spectroscopic Characterization :

    • Studies on the characterization of azo-benzoic acids using spectroscopic techniques such as NMR, UV–VIS, and IR provide insights into the analytical techniques that can be used to characterize 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid and its derivatives (Baul et al., 2009).
  • Coordination Polymers and Gas Sensing :

    • The synthesis and study of metal coordination polymers with similar hydroxybenzoic acids reveal potential applications in gas sensing and photophysical properties (Rad et al., 2016).
  • Gas-Phase Electron Diffraction and Theoretical Calculations :

    • Analysis of benzoic acid structures through electron diffraction and quantum chemical calculations can be relevant for understanding the structural properties of 2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid (Aarset et al., 2006).
  • Development of Fluorescence Probes :

    • Research on novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid provides insights into the potential use of tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid in developing tools for biological and chemical applications (Setsukinai et al., 2003).
  • Lanthanide-Based Coordination Polymers :

    • Syntheses and study of lanthanide-based coordination polymers assembled from derivatives of hydroxy benzoates, including photophysical properties, hint at the potential applications of similar fluorinated benzoic acids in material science (Sivakumar et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The compound can be used in the preparation of a new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate (C8H3F4O3), combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports . This suggests potential applications in the field of material science and catalysis.

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(6-hydroxyhexoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O4/c14-8-7(13(19)20)9(15)11(17)12(10(8)16)21-6-4-2-1-3-5-18/h18H,1-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMXXHWZNZNGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650740
Record name 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

CAS RN

1017789-70-6
Record name 2,3,5,6-Tetrafluoro-4-[(6-hydroxyhexyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetrafluoro-4-(6-hydroxyhexyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.